1-Bromo-4-iodobutane
Overview
Description
1-Bromo-4-iodobutane is a chemical compound with the molecular formula C4H8BrI . It has an average mass of 262.915 Da and a monoisotopic mass of 261.885376 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-iodobutane consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 iodine atom . Unfortunately, the specific 3D structure or bond angles are not provided in the available sources.Scientific Research Applications
Spectroscopic Studies
1-Bromo-4-iodobutane has been studied for its spectral properties, specifically in Raman and infrared spectroscopy. The research by Ogawa et al. (1978) explored the vibration spectra of 1-bromo- and 1-iodobutanes in various states like gaseous, liquid, glassy, and crystalline. This study was crucial in understanding the normal vibration frequencies and rotational isomerism of these compounds (Ogawa et al., 1978). Similarly, a study on the conformational isomerism of 1-iodobutane using high-resolution rotational spectroscopy has provided insights into the molecular structure of halogenoalkanes, which could be extrapolated to 1-bromo-4-iodobutane (Arsenault et al., 2017).
Chemical Reactions and Catalysis
Lee and Zaera (2005) explored the thermal chemistry of various C4 hydrocarbons, including 1-bromo- and 1-iodobutanes, on platinum surfaces. This research is significant for understanding the reactions like hydrogenation, dehydrogenation, and isomerization on metal surfaces, which are fundamental in catalytic processes (Lee & Zaera, 2005). Additionally, the electrochemical reduction of 1,4-dihalobutanes, including 1-bromo-4-iodobutane, offers insights into the formation of various hydrocarbons and their derivatives, a key area in organic synthesis and electrochemistry (Pritts & Peters, 1995).
Molecular Structure Analysis
The gas-phase electron diffraction and ab initio molecular orbital calculations have been used to determine the structure and conformational composition of halobutanes, including 1-bromobutane. This type of research provides a deep understanding of the molecular geometry and electronic structure of halogenated butanes, which can be valuable in the field of computational chemistry and material science (Aarset et al., 1995).
Safety And Hazards
When handling 1-Bromo-4-iodobutane, it’s important to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of inhalation or contact with skin or eyes, seek immediate medical attention .
properties
IUPAC Name |
1-bromo-4-iodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrI/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIYVSAPHPZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337740 | |
Record name | 1-Bromo-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-iodobutane | |
CAS RN |
89044-65-5 | |
Record name | 1-Bromo-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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